molecular formula C17H18ClFN6O2 B11000300 C17H18ClFN6O2

C17H18ClFN6O2

Cat. No.: B11000300
M. Wt: 392.8 g/mol
InChI Key: NOGBEFHQMRJPFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

    N-(3-chloro-2-fluorophenyl)-2-[8-[methyl(propyl)amino]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide: is a chemical compound with a molecular weight of 392.82 g/mol .

  • It falls within the class of heterocyclic compounds and contains a triazolopyrazine ring system.
  • While its therapeutic applications are limited, it serves as an interesting target for scientific research.
  • Preparation Methods

      Synthetic Routes:

      Reaction Conditions: Specific reaction conditions and reagents depend on the synthetic route chosen.

      Industrial Production: Information on large-scale industrial production methods is scarce due to its non-therapeutic nature.

  • Chemical Reactions Analysis

      Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: These reactions yield derivatives with modified functional groups, affecting their biological properties.

  • Scientific Research Applications

      Biology: Investigating its interactions with biological macromolecules (e.g., proteins, nucleic acids).

      Medicine: Although not directly used as a drug, it informs drug design and structure-activity relationships.

      Industry: Limited applications, but it may find use in specialty chemicals or materials.

  • Mechanism of Action

      Targets: The compound likely interacts with specific protein receptors or enzymes.

      Pathways: Further research is needed to elucidate its precise mechanism within cellular pathways.

  • Comparison with Similar Compounds

      Uniqueness: Its triazolopyrazine core distinguishes it from related compounds.

      Similar Compounds: Other triazolopyrazines or heterocyclic derivatives .

    Remember that while this compound lacks direct therapeutic relevance, its study contributes to our understanding of chemical reactivity and biological interactions

    Properties

    Molecular Formula

    C17H18ClFN6O2

    Molecular Weight

    392.8 g/mol

    IUPAC Name

    N-[2-(3-chloro-4-fluoroanilino)-2-oxoethyl]-4-pyrimidin-2-ylpiperazine-1-carboxamide

    InChI

    InChI=1S/C17H18ClFN6O2/c18-13-10-12(2-3-14(13)19)23-15(26)11-22-17(27)25-8-6-24(7-9-25)16-20-4-1-5-21-16/h1-5,10H,6-9,11H2,(H,22,27)(H,23,26)

    InChI Key

    NOGBEFHQMRJPFP-UHFFFAOYSA-N

    Canonical SMILES

    C1CN(CCN1C2=NC=CC=N2)C(=O)NCC(=O)NC3=CC(=C(C=C3)F)Cl

    Origin of Product

    United States

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